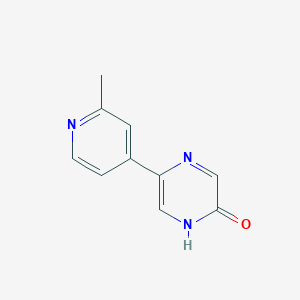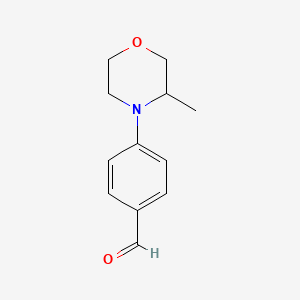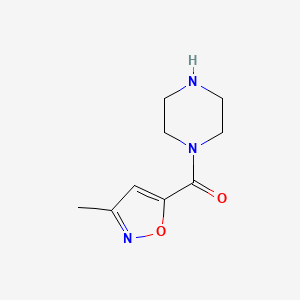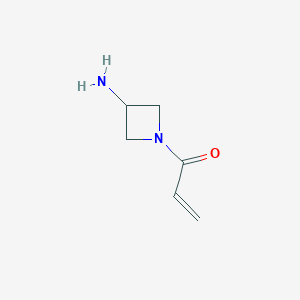![molecular formula C7H11NO2 B13206200 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a starting material . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different ring size.
7-Oxa-3-azabicyclo[4.1.0]heptane: A compound with an oxygen atom in the bicyclic structure
Uniqueness
3-Azabicyclo[410]heptane-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-8-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
InChI-Schlüssel |
ACLOABGXXHOMFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)



![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)



![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

